molecular formula C5H7ClO B144391 1-Penten-3-one, 1-chloro- CAS No. 105-32-8

1-Penten-3-one, 1-chloro-

Cat. No.: B144391
CAS No.: 105-32-8
M. Wt: 118.56 g/mol
InChI Key: CFMFGANUEMXVTA-UHFFFAOYSA-N
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Description

1-Penten-3-one, 1-chloro-, also known as 1-Penten-3-one, 1-chloro-, is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Penten-3-one, 1-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Penten-3-one, 1-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Quantum Studies

  • A Density Functional Theory (DFT) study investigated the electronic state of 1-penten-3-ol and its radicals formed by hydrogen abstraction and chlorine addition. This research provides insights into the structural and electronic properties of chlorinated 1-penten-3-one derivatives (González & De Dios Garrido Arrate, 2020).

Oligomerization Processes

  • Chlorogallate(III) ionic liquid was used to oligomerize 1-pentene, suggesting potential applications in producing lubricant base oils and demonstrating the reactivity of similar compounds like 1-chloro-1-penten-3-one in oligomerization reactions (Atkins, Seddon, & Swadźba-Kwaśny, 2011).

Reaction Kinetics and Atmospheric Chemistry

  • The atmospheric reactions of atomic chlorine with unsaturated alcohols related to 1-penten-3-one were studied, highlighting the role of such compounds in atmospheric chemistry and potential environmental impacts (Rodriguez et al., 2010).

Catalysis and Chemical Reactions

  • Catalytic dehydrohalogenation studies using Nb, Mo, Ta, and W halide clusters revealed the potential of 1-chloro-1-penten-3-one and related compounds in catalytic reactions, particularly in the formation of pentenes (Kamiguchi et al., 2003).

Molecular Structure Analysis

  • Investigations into the rotational spectra of various conformers of 1-pentene, a structurally related compound, provide a basis for understanding the molecular structure and behavior of 1-chloro-1-penten-3-one (Fraser et al., 2000).

Safety and Hazards

“1-Penten-3-one, 1-chloro-” is a highly toxic liquid . It is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

1-chloropent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMFGANUEMXVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313867
Record name 1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-32-8
Record name 1-Chloro-1-penten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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